molecular formula C36H37F2NO5 B607625 Gemilukast CAS No. 1232861-58-3

Gemilukast

Cat. No.: B607625
CAS No.: 1232861-58-3
M. Wt: 601.7 g/mol
InChI Key: SILHYVDKGHXGBL-UHFFFAOYSA-N
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Description

Gemilukast, also known as ONO-6950, is an orally active compound that has been evaluated for the treatment of asthma. It functions as a dual antagonist of cysteinyl leukotriene 1 and 2 receptors (CysLT1 and CysLT2). Activation of CysLT2 receptors has been suggested to contribute to antigen-induced bronchoconstriction in certain asthma patients .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gemilukast is synthesized through a series of chemical reactions involving the isomerization of the core indole and the incorporation of a triple bond into a lead compound . The synthetic route involves multiple steps, including the formation of intermediate compounds and their subsequent transformation into the final product.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as X-ray crystallography to confirm the structure of the compound .

Chemical Reactions Analysis

Types of Reactions: Gemilukast undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Gemilukast has a wide range of scientific research applications, including:

Mechanism of Action

Gemilukast exerts its effects by antagonizing cysteinyl leukotriene 1 and 2 receptors (CysLT1 and CysLT2). By blocking these receptors, this compound prevents the binding of leukotrienes, which are inflammatory mediators involved in bronchoconstriction and other allergic responses. This action helps to reduce airway constriction and inflammation in asthma patients .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its dual antagonistic activity against both CysLT1 and CysLT2 receptors, whereas other similar compounds like Montelukast primarily target CysLT1 receptors. This dual activity may provide enhanced therapeutic benefits in treating asthma and other related conditions .

Properties

IUPAC Name

4-[1-(3-carboxypropyl)-4-fluoro-7-[2-[4-[4-(3-fluoro-2-methylphenyl)butoxy]phenyl]ethynyl]-2-methylindol-3-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H37F2NO5/c1-24-27(9-5-11-31(24)37)8-3-4-23-44-29-19-15-26(16-20-29)14-17-28-18-21-32(38)35-30(10-6-12-33(40)41)25(2)39(36(28)35)22-7-13-34(42)43/h5,9,11,15-16,18-21H,3-4,6-8,10,12-13,22-23H2,1-2H3,(H,40,41)(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILHYVDKGHXGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)CCCCOC2=CC=C(C=C2)C#CC3=C4C(=C(C=C3)F)C(=C(N4CCCC(=O)O)C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H37F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232861-58-3
Record name Gemilukast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232861583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GEMILUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42I6GGX6D6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The compound (30 mg) prepared in Example 14 (2) was dissolved in methyl tertiary butyl ether (2.4 mL) at 60° C. The solution was cooled to room temperature to induce crystallization. The precipitated solid was filtered and dried under reduced pressure to obtain the title compound (24 mg).
Name
compound
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One

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